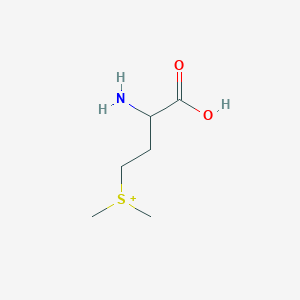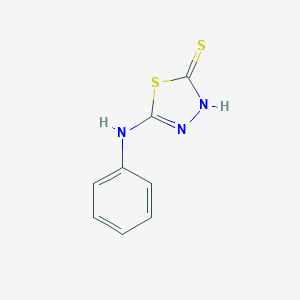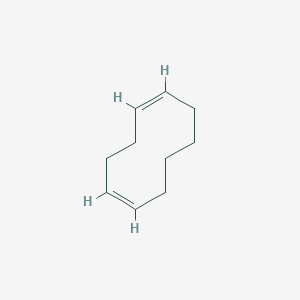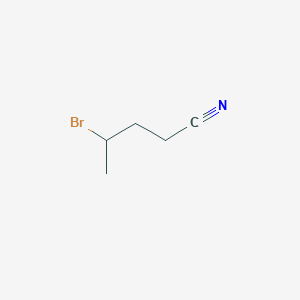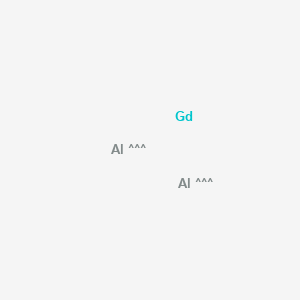
CID 6336848
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, compound with gadolinium (2:1), is an intermetallic compound that combines the properties of both aluminum and gadolinium This compound is of significant interest due to its unique magnetic, thermal, and structural properties Gadolinium is a rare earth element known for its high magnetic moment and excellent neutron absorption capabilities, while aluminum is valued for its lightweight and high thermal conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aluminum, compound with gadolinium (2:1), typically involves high-temperature synthesis methods. One common approach is the arc melting technique, where aluminum and gadolinium metals are melted together in an inert atmosphere to form the desired compound. The reaction is carried out at temperatures exceeding 1000°C to ensure complete mixing and alloy formation.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through vacuum induction melting or electron beam melting. These methods allow for precise control over the composition and purity of the final product. The resulting alloy is then subjected to heat treatment processes to enhance its structural and magnetic properties.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments. This can lead to the formation of aluminum oxide and gadolinium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of strong reducing agents.
Substitution: The compound can participate in substitution reactions where gadolinium atoms are replaced by other rare earth elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other rare earth metals in a molten state.
Major Products Formed:
Oxidation: Aluminum oxide and gadolinium oxide.
Reduction: Pure aluminum and gadolinium metals.
Substitution: New intermetallic compounds with different rare earth elements.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its unique magnetic and thermal properties, making it a candidate for magnetic refrigeration and other advanced cooling technologies.
Biology: Research is ongoing into the potential biomedical applications of gadolinium-based compounds, particularly in magnetic resonance imaging (MRI) contrast agents.
Medicine: Gadolinium compounds are already used in MRI contrast agents, and the aluminum-gadolinium compound may offer enhanced imaging capabilities due to its unique properties.
Industry: The compound’s high thermal conductivity and magnetic properties make it suitable for use in electronic devices, sensors, and other advanced materials.
Wirkmechanismus
The mechanism by which aluminum, compound with gadolinium (2:1), exerts its effects is primarily related to its magnetic properties. Gadolinium’s high magnetic moment interacts with external magnetic fields, making the compound useful in applications requiring precise magnetic control. Additionally, the compound’s thermal properties allow it to efficiently transfer heat, making it valuable in cooling applications.
Vergleich Mit ähnlichen Verbindungen
Gadolinium Aluminum Garnet (GAG): Known for its optical and magnetic properties, used in lasers and other optical devices.
Aluminum-Gadolinium Oxide: Used in various industrial applications for its thermal stability and magnetic properties.
Aluminum-Copper-Gadolinium Alloys: Studied for their unique phase diagrams and structural properties.
Uniqueness: Aluminum, compound with gadolinium (2:1), stands out due to its specific ratio of aluminum to gadolinium, which imparts a unique combination of lightweight, high thermal conductivity, and strong magnetic properties. This makes it particularly suitable for applications in advanced cooling technologies and magnetic devices.
Eigenschaften
CAS-Nummer |
12004-26-1 |
|---|---|
Molekularformel |
Al2Gd |
Molekulargewicht |
211.2 g/mol |
InChI |
InChI=1S/2Al.Gd |
InChI-Schlüssel |
JFYXYLHXYULQDX-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Gd] |
Kanonische SMILES |
[Al].[Al].[Gd] |
| 12004-26-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


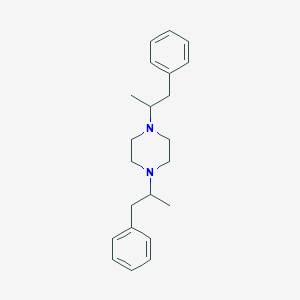
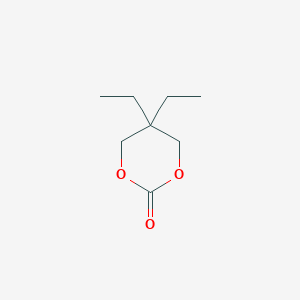
![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)
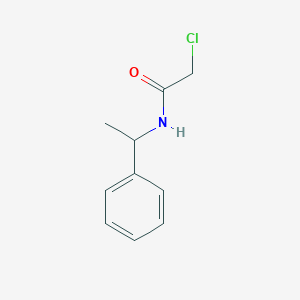

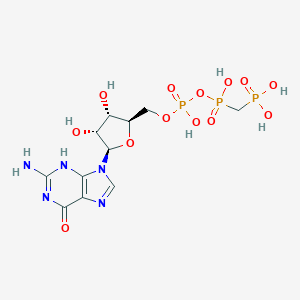
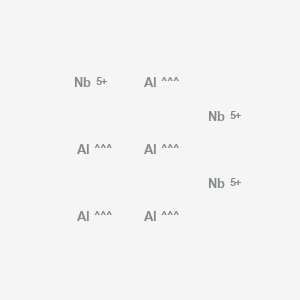
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
